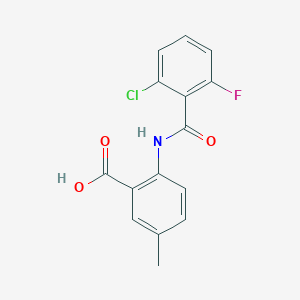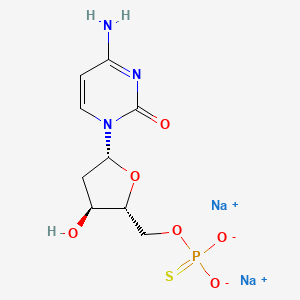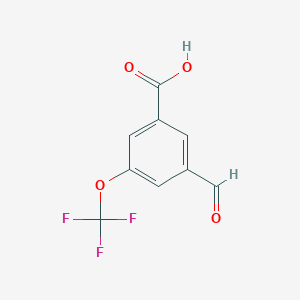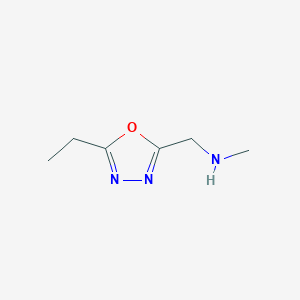
2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid
描述
2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid is an organic compound with a complex structure, featuring both chloro and fluoro substituents on a benzamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination and fluorination of benzoic acid derivatives. For example, 2-chloro-6-fluorobenzoic acid can be synthesized by the chlorination of 2-chloro-6-fluorotoluene under specific conditions . This intermediate can then be further reacted with appropriate amines and methylbenzoic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and fluorination processes, followed by amide formation. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as chromyl chloride can be used for oxidation reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2-chloro-6-fluorobenzoic acid and 5-methylbenzoic acid.
科学研究应用
2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzamide: Shares similar structural features but lacks the methylbenzoic acid moiety.
2-Fluorobenzoic acid: Contains only the fluoro substituent and lacks the amide and chloro groups.
Uniqueness
2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid is unique due to the combination of chloro, fluoro, and methylbenzoic acid groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
属性
IUPAC Name |
2-[(2-chloro-6-fluorobenzoyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c1-8-5-6-12(9(7-8)15(20)21)18-14(19)13-10(16)3-2-4-11(13)17/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRKAYFPGGBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)

![2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B1462398.png)

![2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride](/img/structure/B1462401.png)
![(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1462404.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1462405.png)


![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)




